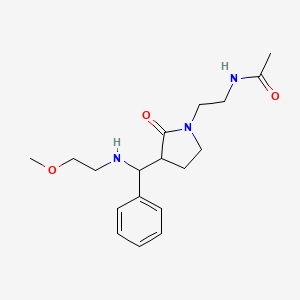
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide is a complex organic compound with the molecular formula C18H27O3N3 It is characterized by the presence of a pyrrolidinyl ring, an acetamide group, and a methoxyethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2-oxo-1-pyrrolidine with an appropriate phenylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neural signaling pathways.
類似化合物との比較
Similar Compounds
- N-(2-(diisobutylamino)ethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
- N-(2-ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide
Uniqueness
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamino substituent, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.
生物活性
N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide, with the CAS number 1246653-52-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H27N3O3
- Molecular Weight : 333.43 g/mol
- Structure : The compound features a pyrrolidine ring, an acetamide group, and a methoxyethylamino substituent on a phenyl group.
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes by transducing extracellular signals into cellular responses.
Key Mechanisms:
- GPCR Activation : The compound may act as an agonist or antagonist for specific GPCRs, leading to changes in intracellular signaling pathways.
- Calcium Mobilization : It has been suggested that compounds similar in structure can lead to an increase in intracellular calcium levels, which is critical for various cellular functions such as muscle contraction and neurotransmitter release .
- Protein Kinase Activation : The activation of protein kinases through GPCR signaling can result in various cellular responses including gene expression modulation and cell proliferation.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
1. Antinociceptive Activity
Studies have demonstrated that related compounds exhibit antinociceptive effects in animal models. This suggests potential applications in pain management.
2. Neuroprotective Effects
The neuroprotective properties are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress. Such effects are crucial for developing treatments for neurodegenerative diseases.
3. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
特性
IUPAC Name |
N-[2-[3-[(2-methoxyethylamino)-phenylmethyl]-2-oxopyrrolidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(22)19-9-12-21-11-8-16(18(21)23)17(20-10-13-24-2)15-6-4-3-5-7-15/h3-7,16-17,20H,8-13H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBZSZGYXXJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














